molecular formula C9H7BrO2 B7807838 2-Propenoic acid, 3-(2-bromophenyl)-

2-Propenoic acid, 3-(2-bromophenyl)-

Cat. No. B7807838
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 3-(2-bromophenyl)-” is also known as “(E)-3-(2-Bromophenyl)propenoic acid” or “o-Bromocinnamic acid”. It has the molecular formula C9H7BrO2 and a molecular weight of 227.055 .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 3-(2-bromophenyl)-” can be represented by the InChI string: InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H, (H,11,12)/b6-5+ .


Physical And Chemical Properties Analysis

“2-Propenoic acid, 3-(2-bromophenyl)-” is a solid substance with a melting point of 98-102 °C (lit.) . Its empirical formula is C9H9BrO2 and it has a molecular weight of 229.07 .

Safety and Hazards

The safety data sheet for “2-Propenoic acid, 3-(2-bromophenyl)-” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

3-(2-bromophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295766
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(2-bromophenyl)-

CAS RN

7499-56-1
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7499-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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